molecular formula C8H6BrFO B169089 1-(3-Bromo-5-fluorophenyl)ethanone CAS No. 105515-20-6

1-(3-Bromo-5-fluorophenyl)ethanone

Cat. No. B169089
Key on ui cas rn: 105515-20-6
M. Wt: 217.03 g/mol
InChI Key: MZDXPUDHZBCYGS-UHFFFAOYSA-N
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Patent
US07989449B2

Procedure details

Methyllithium (1.3 M in diethyl ether, 35 mL) was added dropwise to 3-bromo-5-fluorobenzoic acid (5 g) in diethyl ether at −78° C. keeping the temperature below −60° C. The reaction was then left to warm to −10° C. and was stirred for 1 h before being carefully quenched with saturated ammonium chloride (100 mL) until pH=3. The product was extracted with diethyl ether (2×100 mL), dried over sodium sulfate and the solvent removed by evaporation to yield 1-(3-bromo-5-fluorophenyl)ethanone as an off-white solid (4.67 g, 94%). 1H NMR (CDCl3): 2.59 (3H, s, ArCOCH3), 7.44 (1H, dd, Ar), 7.59 (1H, dd, Ar), 7.87 (1H, s, Ar).
Quantity
35 mL
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][Li].[Br:3][C:4]1[CH:5]=[C:6]([CH:10]=[C:11]([F:13])[CH:12]=1)[C:7]([OH:9])=O>C(OCC)C>[Br:3][C:4]1[CH:5]=[C:6]([C:7](=[O:9])[CH3:1])[CH:10]=[C:11]([F:13])[CH:12]=1

Inputs

Step One
Name
Quantity
35 mL
Type
reactant
Smiles
C[Li]
Name
Quantity
5 g
Type
reactant
Smiles
BrC=1C=C(C(=O)O)C=C(C1)F
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-10 °C
Stirring
Type
CUSTOM
Details
was stirred for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the temperature below −60° C
WAIT
Type
WAIT
Details
The reaction was then left
CUSTOM
Type
CUSTOM
Details
before being carefully quenched with saturated ammonium chloride (100 mL) until pH=3
EXTRACTION
Type
EXTRACTION
Details
The product was extracted with diethyl ether (2×100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent removed by evaporation

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
BrC=1C=C(C=C(C1)F)C(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 4.67 g
YIELD: PERCENTYIELD 94%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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